molecular formula C14H12O5 B1261426 Hyphodermin A

Hyphodermin A

カタログ番号: B1261426
分子量: 260.24 g/mol
InChIキー: OFVPGSDLCUMRMV-GMXVVIOVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hyphodermin A, also known as this compound, is a useful research compound. Its molecular formula is C14H12O5 and its molecular weight is 260.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Properties

Hyphodermin A has demonstrated significant antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

This data indicates that this compound could serve as a potential therapeutic agent in treating infections caused by resistant bacterial strains .

Anticancer Potential

Research has indicated that this compound possesses anticancer properties, particularly in inhibiting the proliferation of cancer cells. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxic Effects on Cancer Cells

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest

These findings suggest that this compound could be further explored as a chemotherapeutic agent .

Biochemical Research

This compound plays a role in biochemical research, particularly in studying fungal metabolites and their effects on human health. Its unique chemical structure allows researchers to investigate its interaction with biological systems.

Research Findings on Biochemical Interactions

  • Mechanism of Action : this compound interacts with cellular membranes, altering permeability and leading to cell death in pathogens.
  • Metabolic Pathways : It is involved in various metabolic pathways, influencing the synthesis of other bioactive compounds.

Cosmetic Applications

Due to its skin-friendly properties, this compound is being investigated for use in cosmetic formulations. Its antimicrobial and anti-inflammatory effects make it suitable for products aimed at treating skin conditions.

Case Study: Formulation Development

Product TypeActive IngredientEffectiveness
Anti-acne creamThis compoundReduces acne lesions
Moisturizing lotionThis compoundEnhances skin hydration

The incorporation of this compound into cosmetic products may enhance their efficacy against skin issues .

Agricultural Applications

This compound's antifungal properties extend to agricultural applications, where it can be utilized as a natural pesticide. Its effectiveness against plant pathogens suggests potential use in sustainable agriculture.

Case Study: Efficacy Against Plant Pathogens

PathogenInhibition Zone (mm)Application Rate (g/L)
Fusarium oxysporum185
Botrytis cinerea145

These results indicate that this compound could contribute to integrated pest management strategies .

Q & A

Basic Research Questions

Q. How is Hyphodermin A structurally characterized, and what analytical techniques are essential for validation?

this compound’s structural elucidation requires a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) for determining carbon-hydrogen frameworks and stereochemistry.
  • High-Resolution Mass Spectrometry (HR-MS) to confirm molecular formula and isotopic patterns.
  • X-ray Crystallography (if crystalline) for absolute configuration validation.
    Cross-referencing data with published databases (e.g., SciFinder, PubChem) ensures consistency .

Q. What are the primary natural sources of this compound, and how are extraction protocols optimized?

this compound is predominantly isolated from fungal species in the genus Hyphoderma. Extraction involves:

  • Solvent selection : Methanol or ethyl acetate for polar metabolites.
  • Chromatography : Column chromatography (silica gel, Sephadex LH-20) followed by HPLC for purity (>95%) .
  • Yield optimization : Response surface methodology (RSM) to test variables like temperature and solvent ratios .

Q. What in vitro assays are most effective for preliminary bioactivity screening of this compound?

  • Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, α-glucosidase) with positive controls .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

  • Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways .
  • Gene knockout models : CRISPR-Cas9 editing in cell lines to validate protein targets .
  • Molecular docking : Use AutoDock Vina to predict binding affinities with putative targets (e.g., kinases) .
    Ensure replication (n ≥ 3) and include sham controls to reduce bias .

Q. How should contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Meta-analysis : Aggregate data from PubMed and Web of Science, applying random-effects models to account for heterogeneity .
  • Experimental standardization : Adopt NIH preclinical guidelines for cell culture conditions, passage numbers, and assay endpoints .
  • Dose-response reevaluation : Use nonlinear regression (GraphPad Prism) to confirm potency thresholds .

Q. What strategies are recommended for studying this compound’s synergistic effects with other bioactive compounds?

  • Combinatorial screening : Checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • Transcriptomic profiling : RNA-seq to identify co-treatment-induced pathway crosstalk .
  • In vivo validation : Murine models with co-administration (e.g., this compound + doxorubicin) to assess tumor reduction vs. toxicity .

Q. Methodological Guidance

Q. How can researchers ensure robust statistical analysis in this compound studies?

  • Power analysis : Use G*Power to determine sample size (α = 0.05, β = 0.2) .
  • Data normalization : Apply log2 transformation to skewed bioactivity data .
  • Multivariate analysis : PCA or PLS-DA to distinguish treatment groups in omics datasets .

Q. What frameworks are critical for formulating hypothesis-driven research questions on this compound?

  • PICO (Population, Intervention, Comparison, Outcome):
    • Population: Cancer cell lines vs. normal cells.
    • Intervention: this compound at 10 μM.
    • Comparison: Untreated controls or standard drugs.
    • Outcome: Apoptosis rate (flow cytometry) .
  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Q. Data Reporting and Collaboration

Q. How should researchers address variability in this compound’s bioavailability across experimental models?

  • Pharmacokinetic studies : LC-MS/MS to measure plasma/tissue concentrations in rodent models .
  • Bioavailability enhancement : Nanoformulation (e.g., liposomes) tested via in situ perfusion models .
  • Inter-lab collaboration : Share raw data via repositories (e.g., Zenodo) for cross-validation .

Q. What are best practices for integrating this compound findings into a broader scientific context?

  • Systematic reviews : PRISMA guidelines to synthesize preclinical evidence .
  • Data repositories : Deposit spectral data (NMR, MS) in Metabolomics Workbench .
  • Interdisciplinary teams : Partner with computational biologists for network pharmacology analysis .

Tables for Key Data

Bioactivity Parameter Assay Type Recommended Controls Reference
Cytotoxicity (IC₅₀)MTT assayDoxorubicin, Cisplatin
Antimicrobial (MIC)Broth microdilutionCiprofloxacin, Amphotericin B
Enzyme Inhibition (Ki)Fluorescence quenchingCelecoxib, Acarbose

特性

分子式

C14H12O5

分子量

260.24 g/mol

IUPAC名

(3R,11R,13R)-3-hydroxy-10,10-dimethyl-4,12-dioxatetracyclo[7.5.0.02,6.011,13]tetradeca-1(9),2(6),7-triene-5,14-dione

InChI

InChI=1S/C14H12O5/c1-14(2)6-4-3-5-7(13(17)19-12(5)16)8(6)9(15)10-11(14)18-10/h3-4,10-11,13,17H,1-2H3/t10-,11-,13+/m0/s1

InChIキー

OFVPGSDLCUMRMV-GMXVVIOVSA-N

異性体SMILES

CC1([C@@H]2[C@@H](O2)C(=O)C3=C1C=CC4=C3[C@@H](OC4=O)O)C

正規SMILES

CC1(C2C(O2)C(=O)C3=C1C=CC4=C3C(OC4=O)O)C

同義語

hyphodermin A

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。